(S)-(+)-6-Methyl-1-octanol is an enantiomerically pure, branched-chain primary alcohol. It belongs to a class of compounds known as chiral building blocks, which are foundational materials for creating complex molecules with specific three-dimensional structures. [1] Its primary procurement value lies in its defined stereochemistry, which is a critical, non-negotiable parameter in applications such as the synthesis of species-specific insect pheromones and the development of enantiopure active pharmaceutical ingredients (APIs). [REFS-2, REFS-3]
Substituting (S)-(+)-6-Methyl-1-octanol with its racemic mixture ((±)-6-Methyl-1-octanol) or a simpler achiral analog like 1-octanol will lead to process failure in its intended high-value applications. Biological systems, such as insect olfactory receptors, are chiral and highly specific; one enantiomer of a pheromone may be highly active while its mirror image is inactive or even inhibitory. [REFS-1, REFS-2] In asymmetric synthesis, using a racemic starting material yields a difficult-to-separate mixture of final products, compromising yield and efficacy and adding significant downstream separation costs. Therefore, for applications dependent on stereospecific interactions, enantiomeric purity is a mandatory precursor attribute, not an optional feature.
In chiral pheromones, biological activity is typically restricted to a single enantiomer. For example, in leaf cutter ants, the (S)-isomer of the alarm pheromone 4-methyl-3-heptanone was found to be 400 times more effective than its corresponding (R)-isomer. [1] In other cases, the 'wrong' enantiomer is not merely inactive but acts as an antagonist, inhibiting the response to the correct, active enantiomer. [REFS-1, REFS-2] This demonstrates that for pheromone-related applications, using a racemic mixture is not a viable cost-saving measure as it can drastically reduce or eliminate the desired biological effect.
| Evidence Dimension | Bioactivity Ratio (S- vs R-enantiomer) |
| Target Compound Data | The (S)-enantiomer is the biologically active form in many analogous chiral pheromones. |
| Comparator Or Baseline | (R)-enantiomer of 4-methyl-3-heptanone (analogous chiral pheromone) |
| Quantified Difference | The (S)-isomer is 400x more effective than the (R)-isomer. |
| Conditions | Bioassay on leaf cutter ants (Atta texana). |
This justifies the procurement of the enantiomerically pure (S)-form over the racemate, as the presence of the (R)-form would be, at best, inert diluent and, at worst, an active inhibitor.
(S)-(+)-6-Methyl-1-octanol serves as a 'chiral pool' starting material, where its inherent chirality is transferred to a more complex target molecule. [1] In pharmaceutical and fine chemical manufacturing, the final active ingredient often requires an enantiomeric excess (ee) of >99% to ensure safety and efficacy, as the undesired enantiomer can be inactive or cause adverse effects. [REFS-2, REFS-3] Achieving this level of purity in the final product is only practical and cost-effective if the chiral starting material itself possesses very high enantiomeric purity, eliminating the need for complex and costly chiral resolution steps downstream.
| Evidence Dimension | Required Enantiomeric Excess (ee) of Final Product |
| Target Compound Data | Provides >98% enantiomeric purity as a starting material. |
| Comparator Or Baseline | Racemic (0% ee) or low-purity starting material. |
| Quantified Difference | Enables synthesis of final products meeting the >99% ee regulatory standard for chiral drugs. |
| Conditions | Standard practices in asymmetric synthesis for pharmaceutical and agrochemical applications. |
Procuring this high-purity chiral building block is a critical process decision to ensure the final product's stereochemical integrity, efficacy, and regulatory compliance, while avoiding significant downstream processing costs.
The enantiomeric identity and purity of (S)-(+)-6-Methyl-1-octanol can be quantitatively verified through polarimetry. Technical datasheets specify a positive optical rotation in the range of +7.0 to +11.0 degrees for the neat liquid. [REFS-1, REFS-2] This provides a clear, measurable specification for quality control. In contrast, the racemic mixture ((±)-6-Methyl-1-octanol) is optically inactive, exhibiting a specific rotation of 0 degrees. A measurement outside the specified range would indicate either contamination or insufficient enantiomeric purity.
| Evidence Dimension | Specific Optical Rotation [α]D (neat, 20°C) |
| Target Compound Data | +7.0 to +11.0° |
| Comparator Or Baseline | Racemic (±)-6-Methyl-1-octanol: 0° |
| Quantified Difference | A non-zero, positive value within a specified range, confirming the presence and purity of the (S)-enantiomer. |
| Conditions | Measurement via polarimeter using the sodium D-line. |
This provides a direct, quantitative method for buyers to confirm they have received the correct, enantiomerically pure material, which is essential for GMP processes and ensuring experimental reproducibility.
As a chiral alcohol, this compound is a suitable starting material for the multi-step synthesis of complex, species-specific insect pheromones where the biological activity is dependent on a precise stereochemical structure. Using the enantiopure (S)-form is critical to ensuring the final pheromone product is attractive to the target species and not rendered inactive by other stereoisomers. [1]
In the synthesis of complex chiral molecules such as pharmaceuticals or agrochemicals, this compound serves as a valuable building block from the chiral pool. Its high enantiomeric purity allows for its incorporation into a larger molecule while maintaining stereochemical control, which is essential for achieving the desired biological activity and meeting regulatory standards for the final product. [2]
Due to its well-defined structure and specific optical rotation, (S)-(+)-6-Methyl-1-octanol can be used as a reference standard in analytical methods like chiral chromatography. It allows researchers to confirm the identity and enantiomeric purity of synthesized mixtures or natural extracts containing 6-methyl-1-octanol. [3]